molecular formula C15H21N5 B2996923 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034548-31-5

8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2996923
CAS No.: 2034548-31-5
M. Wt: 271.368
InChI Key: MFFBVEREAGOSAD-UHFFFAOYSA-N
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Description

8-Isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-imines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the imine and pyridine rings makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.

Biology: Biologically, 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine has shown potential in various biological assays. It may exhibit activities such as enzyme inhibition or receptor binding, which can be explored for therapeutic purposes.

Medicine: In the medical field, this compound could be investigated for its pharmacological properties. Its structural features may make it a candidate for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry: Industrially, this compound can be used in the production of advanced materials or as a building block for agrochemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Comparison with Similar Compounds

  • 4-(1-Pyrrolidinyl)piperidine: This compound shares structural similarities but has a different ring system.

  • Isopropyl piperidine: Another related compound with an isopropyl group but lacking the pyrido[2,3-d]pyrimidin-7(8H)-imine core.

Uniqueness: 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-piperidin-1-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-11(2)20-13(16)7-6-12-14(17-10-18-15(12)20)19-8-4-3-5-9-19/h6-7,10-11,16H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBVEREAGOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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